2,3-Hexanedione

Respiratory Toxicology Occupational Safety Flavoring Agent Risk Assessment

2,3-Hexanedione (CAS 3848-24-6, molecular formula C6H10O2, molecular weight 114.14 g/mol) is a six-carbon α-diketone belonging to the vicinal diketone class. It presents as a yellowish oily liquid with a creamy, buttery odor and a buttery, cheese-like taste.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 3848-24-6
Cat. No. B1216139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Hexanedione
CAS3848-24-6
Synonyms2,3-hexanedione
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCCC(=O)C(=O)C
InChIInChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3
InChIKeyMWVFCEVNXHTDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
slightly soluble in water;  soluble in propylene glycol, alcohol, and oils

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Hexanedione (CAS 3848-24-6): A C6 α-Diketone for Flavor, Fragrance, and Chemical Synthesis


2,3-Hexanedione (CAS 3848-24-6, molecular formula C6H10O2, molecular weight 114.14 g/mol) is a six-carbon α-diketone belonging to the vicinal diketone class [1]. It presents as a yellowish oily liquid with a creamy, buttery odor and a buttery, cheese-like taste [2]. The compound exhibits limited water solubility but is readily soluble in propylene glycol, ethanol, and various fatty oils [3]. Its key physical properties include a melting point of -30 °C, a boiling point of 128 °C (lit.), a density of 0.934 g/mL at 25 °C, a refractive index (n20/D) of approximately 1.412, and a flash point of 28 °C . 2,3-Hexanedione is naturally present in coffee, beer, fermented soybean products, and roasted chicken [4] and is designated as FEMA No. 2558 and JECFA No. 412 for use as a flavoring agent [5].

Why 2,3-Hexanedione Cannot Be Replaced by Generic 2,3-Diketones or Hexanedione Isomers


Despite sharing the α-diketone functional group with compounds such as 2,3-butanedione (diacetyl), 2,3-pentanedione, and 3,4-hexanedione, 2,3-hexanedione exhibits distinct physicochemical and biological properties that preclude simple substitution. The elongation of the alkyl chain from C4 (diacetyl) to C6 (2,3-hexanedione) significantly reduces chemical reactivity toward biological nucleophiles such as arginine, with reactivity following the order BD > PD > HD [1]. This diminished reactivity translates into a substantially lower incidence of bronchial fibrosis in inhalation studies compared to diacetyl and 2,3-pentanedione [2]. Furthermore, the position of the carbonyl groups critically influences both biological activity and physicochemical behavior: the 2,3-isomer demonstrates markedly different cytotoxic profiles and cell cycle effects compared to the 3,4- and 2,5-isomers [3]. These fundamental differences in reactivity, toxicity, and isomeric specificity mean that generic substitution among α-diketones or hexanedione isomers without quantitative justification can lead to altered safety profiles, inconsistent flavor release, or failed synthetic outcomes.

Quantitative Evidence Differentiating 2,3-Hexanedione from Its Closest Analogs and Isomers


Reduced Bronchial Fibrosis Incidence Relative to 2,3-Butanedione and 2,3-Pentanedione

In a direct comparative inhalation study in rats, 2,3-hexanedione (HD) induced markedly less bronchial fibrosis than 2,3-butanedione (BD) or 2,3-pentanedione (PD) at equivalent exposure concentrations. At 200 ppm (postexposure group), bronchial fibrosis was observed in only 2 of 12 HD-exposed rats, compared to 5 of 5 BD-exposed rats and 5 of 5 PD-exposed rats. At 150 ppm, no HD-exposed rats developed bronchial fibrosis, whereas fibrosis was observed in 4 of 6 BD rats and 6 of 6 PD rats. Following a 2-week recovery period, bronchial fibrosis persisted in all surviving rats exposed to 200 ppm BD (5/5) or PD (3/3), and in 2/10 BD and 7/9 PD rats exposed to 150 ppm, while HD-exposed rats exhibited minimal to no fibrosis [1].

Respiratory Toxicology Occupational Safety Flavoring Agent Risk Assessment

Lower Chemical Reactivity with Biological Nucleophiles Correlates with Reduced Toxicity

The chemical reactivity of α-diketones with an arginine substrate—a model for protein nucleophiles implicated in respiratory toxicity—decreases as carbon chain length increases. In a comparative study, 2,3-butanedione (BD) exhibited the highest reactivity, followed by 2,3-pentanedione (PD), and then 2,3-hexanedione (HD), establishing a clear trend: BD > PD > HD [1]. This trend directly correlates with the observed bronchial fibrosis outcomes, where BD and PD caused severe and persistent fibrosis while HD caused minimal fibrosis. The reduced reactivity of HD suggests a lower propensity to form stable adducts with arginine residues in airway proteins, which is hypothesized to be a key initiating event in diacetyl-induced bronchiolitis obliterans [2].

Chemical Reactivity Structure-Activity Relationship Toxicology

Cytotoxicity Profile Distinguishes 2,3-Hexanedione from 2,5-Hexanedione (Neurotoxic Metabolite)

In a comparative cytotoxicity study using the human SK-N-SH neuroblastoma cell line, 2,3-hexanedione exhibited an IC50 of 3.3 ± 0.1 mM, while 2,5-hexanedione (the established neurotoxic metabolite of n-hexane) showed an IC50 of 22.4 ± 0.2 mM in the MTT assay. This indicates that the sensitivity of neuroblastoma cells to 2,3-hexanedione was approximately seven-fold greater than to 2,5-hexanedione [1]. However, flow cytometry analysis revealed that 2,5-hexanedione caused significant G2/M cell cycle arrest, whereas 2,3-hexanedione induced G2/M accumulation at much lower concentrations (approximately 3 mM vs. 8.5-17 mM for 2,5-hexanedione) and with different apoptotic kinetics [2]. These divergent effects confirm that 2,3-hexanedione acts via a distinct cytotoxic mechanism compared to the well-characterized neurotoxic 2,5-isomer.

Neurotoxicity Cytotoxicity Food Additive Safety

Flavor Profile Differentiated from Diacetyl by Lower Odor Intensity and Altered Sensory Character

2,3-Hexanedione possesses a creamy, buttery odor profile similar to diacetyl (2,3-butanedione) but with notably lower odor intensity [1]. At 50 ppm, the taste characteristics of 2,3-hexanedione include creamy, fruity, toasted brown, and caramellic notes, which differentiate it from the sharper, more pungent buttery impact of diacetyl [2]. The recommended usage levels for 2,3-hexanedione in food applications are specified at 4.8–6.6 ppm in final products for dairy and fruit flavors, and up to 7.3 mg/kg in confectionery and baked goods [3]. This lower odor intensity and broader flavor nuance allow formulators to achieve buttery notes without the overwhelming impact that can dominate a flavor profile when diacetyl is used.

Flavor Chemistry Sensory Analysis Food Technology

Acute Oral and Dermal Toxicity Profiles Indicate Low Acute Hazard for Occupational Handling

Acute toxicity studies demonstrate that 2,3-hexanedione has low acute oral and dermal toxicity. The LD50 values exceed 5000 mg/kg for both oral administration in rats and dermal application in rabbits . In a human skin irritation test, a 4% formulation in petrolatum applied under closed patch conditions for two days produced no irritation or sensitization reactions . These values are comparable to, or slightly lower than, those reported for 2,3-pentanedione (LD50 oral rat ~3000 mg/kg) and significantly less acutely toxic than certain other diketones. While 2,3-hexanedione is classified as a flammable liquid (flash point 28 °C) and a mild irritant, its acute toxicity profile supports its use in industrial settings with appropriate handling precautions.

Toxicology Safety Data Regulatory Compliance

2,3-Hexanedione Does Not Induce Airway Fibrosis or Obliterative Bronchiolitis in Mice at Concentrations Up to 200 ppm

In a dedicated NTP inhalation study in B6C3F1 mice, exposure to 2,3-hexanedione at concentrations up to 200 ppm (6 hours/day, 5 days/week for 2 weeks) did not cause airway fibrosis or obliterative bronchiolitis [1]. Histopathological evaluation revealed squamous metaplasia in the nasal cavity, larynx, and trachea, and atypical hyperplasia of the bronchial respiratory epithelium at 200 ppm, but the hallmark fibrotic lesions characteristic of diacetyl toxicity were absent. This contrasts sharply with the established effects of diacetyl, which causes obliterative bronchiolitis in both animal models and exposed workers at similar exposure levels . The absence of fibrosis supports the use of 2,3-hexanedione as a less hazardous substitute in occupational settings where diacetyl use is restricted.

Inhalation Toxicology Regulatory Science Occupational Health

High-Value Application Scenarios for 2,3-Hexanedione Based on Comparative Evidence


Occupational Safety-Conscious Flavor Formulation: Replacement for Diacetyl in Buttery Flavors

Food and beverage manufacturers seeking to eliminate diacetyl from their flavor portfolios due to occupational bronchiolitis obliterans concerns can utilize 2,3-hexanedione as a directly substantiated substitute. The quantitative evidence demonstrates that 2,3-hexanedione causes minimal to no bronchial fibrosis in inhalation models at concentrations up to 200 ppm, while diacetyl induces severe fibrosis in 100% of exposed animals at the same concentration [1]. Additionally, 2,3-hexanedione does not cause airway fibrosis or obliterative bronchiolitis in mice [2]. Flavorists can achieve a creamy, buttery, caramel-like profile at typical usage levels of 4.8–7.3 ppm, with the added benefit of lower odor intensity that prevents flavor dominance [3]. This substitution is supported by FEMA GRAS status (FEMA No. 2558) and JECFA approval (No. 412).

Neurotoxicity Research: Use as a Non-Neurotoxic Control in Hexanedione Isomer Studies

For researchers investigating n-hexane-induced peripheral neuropathy, 2,3-hexanedione serves as a critical control compound. Unlike 2,5-hexanedione, which is the established neurotoxic metabolite responsible for axonal swelling and neurofilament accumulation, 2,3-hexanedione does not induce the same neuropathic syndrome. Comparative cytotoxicity data show that 2,3-hexanedione has an IC50 of 3.3 mM in neuroblastoma cells—nearly seven-fold lower than 2,5-hexanedione (IC50 = 22.4 mM)—and induces distinct cell cycle effects [1]. Flow cytometry further distinguishes the apoptotic mechanisms of the two isomers [2]. Researchers can procure 2,3-hexanedione as a structurally similar but mechanistically distinct comparator to isolate the specific neurotoxic effects of the 2,5-isomer.

Biocatalytic Synthesis of Chiral Hydroxy Ketones and Vicinal Diols

2,3-Hexanedione is an excellent substrate for enzymatic reductions catalyzed by butanediol dehydrogenases (e.g., Bdh1p) and carbonyl reductases, enabling the stereoselective synthesis of chiral α-hydroxy ketones and (R,R)-vicinal diols [1]. Studies have demonstrated that 2,3-hexanedione can be reduced with high stereoselectivity using recombinant enzymes, yielding products of defined stereochemistry [2]. Its longer C6 alkyl chain compared to 2,3-butanedione or 2,3-pentanedione may confer different substrate binding affinities and product partitioning, making it a valuable tool for exploring structure-activity relationships in biocatalysis. The commercial availability of 2,3-hexanedione in high purity (≥95% by GC) supports its use in synthetic organic chemistry and pharmaceutical intermediate production.

Atmospheric Chemistry and Environmental Fate Studies of α-Diketones

2,3-Hexanedione has been the subject of dedicated photolysis and kinetics studies that quantify its atmospheric degradation pathways. The gas-phase photolysis of 2,3-hexanedione has been investigated in simulation chambers using UV lamps in the 330–480 nm range, providing quantum yields and photolysis rate constants that are directly comparable to those of 2,3-pentanedione [1]. Additionally, the kinetics of reaction with OH radicals and Cl atoms have been determined using the relative rate method, establishing the atmospheric lifetime of 2,3-hexanedione relative to reference compounds [2]. For environmental scientists and atmospheric chemists, 2,3-hexanedione represents a well-characterized C6 α-diketone whose environmental fate data can inform models of volatile organic compound (VOC) degradation and secondary organic aerosol formation.

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